2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde
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Overview
Description
2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde is an organic compound that features both fluorine and iodine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde typically involves the introduction of the fluoroethyl and iodo groups onto a pyrazole ring. One common method involves the reaction of 2-fluoroethylamine with 3-iodopyrazole-4-carbaldehyde under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki coupling with boronic acids in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(2-Fluoroethyl)-5-iodopyrazole-3-carboxylic acid.
Reduction: 2-(2-Fluoroethyl)-5-iodopyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings that require specific fluorinated functionalities.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can serve as a site for further functionalization or radiolabeling .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol used in various chemical syntheses.
2-Fluoroethyl azide: Used in click chemistry for rapid radiolabeling and PET imaging.
Uniqueness
2-(2-Fluoroethyl)-5-iodopyrazole-3-carbaldehyde is unique due to the combination of fluorine and iodine substituents on the pyrazole ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-iodopyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O/c7-1-2-10-5(4-11)3-6(8)9-10/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTUWHIUUBYMBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CCF)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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